molecular formula C14H10N2O4S B5528126 2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid

2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid

Cat. No.: B5528126
M. Wt: 302.31 g/mol
InChI Key: FIUXWMJFUHPINA-UHFFFAOYSA-N
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Description

2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid is an organic compound that features a sulfonamide group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2-cyanophenylsulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the 2-cyanophenyl moiety can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The cyanophenyl moiety may also interact with hydrophobic pockets within the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide compound with similar functional groups.

    2-aminobenzoic acid: Shares the benzoic acid moiety but lacks the sulfonamide group.

    Sulfanilamide: Another sulfonamide with a different aromatic substitution pattern.

Uniqueness

2-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the cyanophenyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2-cyanophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S/c15-9-10-5-1-4-8-13(10)21(19,20)16-12-7-3-2-6-11(12)14(17)18/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUXWMJFUHPINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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